



Application Notes: Assessing Apoptosis in Cardiac Tissue with Delcasertib

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Compound of Interest		
Compound Name:	Delcasertib	
Cat. No.:	B612300	Get Quote

Introduction

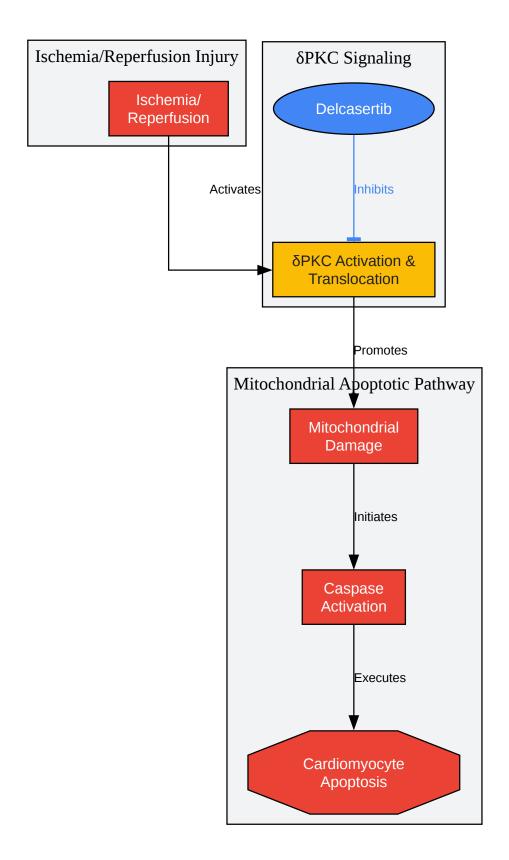
Delcasertib, also known as KAI-9803, is a selective peptide inhibitor of the delta isoform of protein kinase C (δPKC).[1][2] It was developed as a potential therapeutic agent to prevent myocardial tissue death, including apoptosis and necrosis, associated with ischemia-reperfusion (I/R) injury in patients experiencing acute myocardial infarction.[1][3] **Delcasertib** is composed of a cargo peptide that selectively inhibits δPKC translocation, conjugated to a cell-penetrating carrier peptide derived from the HIV TAT protein, which facilitates its delivery into cells.[1][2] Preclinical studies in animal models of myocardial infarction suggested that **Delcasertib** could reduce infarct size and inhibit apoptosis.[1][4] However, subsequent clinical trials in humans did not demonstrate a significant reduction in myocardial injury.[5][6][7]

These application notes provide a summary of **Delcasertib**'s mechanism and detailed protocols for assessing its effects on apoptosis in cardiac tissue, a critical process in the pathology of I/R injury.

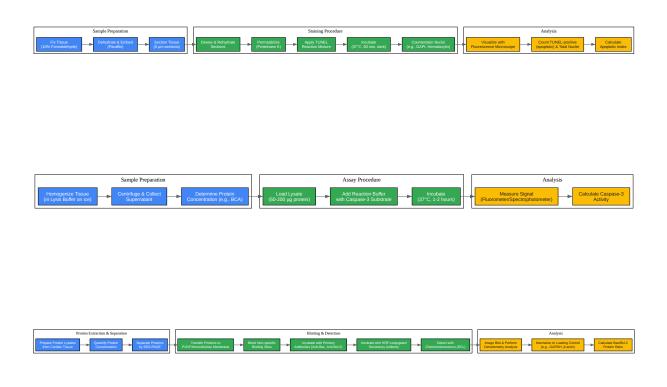
Mechanism of Action

During cardiac ischemia and reperfusion, δPKC is activated and translocates to the mitochondria.[3] This translocation is a key step in promoting mitochondrial damage, which leads to the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c and the subsequent activation of caspases.[8] **Delcasertib** is designed to selectively inhibit the translocation of δPKC , thereby preventing its localization to the mitochondria and mitigating the downstream apoptotic signaling cascade.[3]









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